molecular formula C16H11N3O2 B421457 10-Methyl-2-nitro-10H-indolo[3,2-b]quinoline

10-Methyl-2-nitro-10H-indolo[3,2-b]quinoline

Cat. No.: B421457
M. Wt: 277.28g/mol
InChI Key: YXVMEWLMLVCRSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Methyl-2-nitro-10H-indolo[3,2-b]quinoline is a heterocyclic compound that belongs to the indoloquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an indole fused with a quinoline ring, with a methyl group at the 10th position and a nitro group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-2-nitro-10H-indolo[3,2-b]quinoline can be achieved through various methods. One common approach involves the cyclization of 2-nitroaniline derivatives with indole derivatives under oxidative conditions. For instance, a visible light-induced intramolecular oxidative cyclization has been reported to generate indolo[2,3-b]quinoline derivatives in high yields . Another method involves the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidizing agent to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 10-Methyl-2-nitro-10H-indolo[3,2-b]quinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methyl and nitro groups can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: DDQ, tert-butyl hydroperoxide, and other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

    Reduction of the nitro group: Formation of 10-Methyl-2-aminoindolo[3,2-b]quinoline.

    Substitution reactions: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

10-Methyl-2-nitro-10H-indolo[3,2-b]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Methyl-2-nitro-10H-indolo[3,2-b]quinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects . The nitro group plays a crucial role in its bioactivity, as it can undergo reduction to form reactive intermediates that damage cellular components.

Comparison with Similar Compounds

10-Methyl-2-nitro-10H-indolo[3,2-b]quinoline can be compared with other indoloquinoline derivatives:

Properties

Molecular Formula

C16H11N3O2

Molecular Weight

277.28g/mol

IUPAC Name

10-methyl-2-nitroindolo[3,2-b]quinoline

InChI

InChI=1S/C16H11N3O2/c1-18-14-5-3-2-4-12(14)16-15(18)9-10-8-11(19(20)21)6-7-13(10)17-16/h2-9H,1H3

InChI Key

YXVMEWLMLVCRSM-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C3=C1C=C4C=C(C=CC4=N3)[N+](=O)[O-]

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C=C4C=C(C=CC4=N3)[N+](=O)[O-]

Origin of Product

United States

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